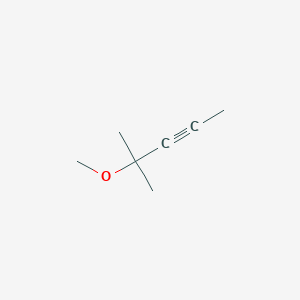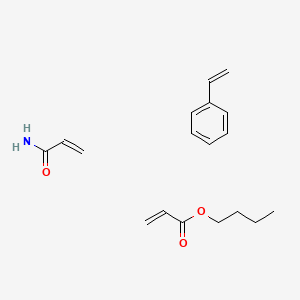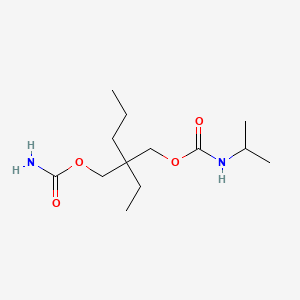
Diethenylphosphinic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethenylphosphinic chloride is a chemical compound with the molecular formula C4H6ClOP It is an organophosphorus compound that contains both vinyl and phosphinic chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethenylphosphinic chloride can be synthesized through the reaction of diethenylphosphinic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C4H6O2P+SOCl2→C4H6ClOP+SO2+HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diethenylphosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphinic derivatives.
Addition Reactions: The vinyl groups can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Polymerization: The vinyl groups can undergo polymerization to form polyphosphinic materials.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.
Catalysts: Lewis acids, such as aluminum chloride, can catalyze certain reactions involving this compound.
Major Products Formed
Substitution Products: Phosphinic amides, esters, and thioesters.
Addition Products: Halogenated phosphinic compounds.
Polymeric Products:
Wissenschaftliche Forschungsanwendungen
Diethenylphosphinic chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for polymeric materials.
Biology: Investigated for its potential use in the modification of biomolecules and as a cross-linking agent in bioconjugation.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethenylphosphinic chloride involves its reactivity with nucleophiles and electrophiles. The phosphinic chloride group is highly reactive towards nucleophiles, leading to the formation of various substitution products. The vinyl groups can undergo addition reactions with electrophiles, resulting in the formation of halogenated or hydrogenated products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphinic chloride: Contains phenyl groups instead of vinyl groups, leading to different reactivity and applications.
Diethylphosphinic chloride: Contains ethyl groups, resulting in different physical and chemical properties.
Dichlorophosphinic acid: Lacks the vinyl groups, making it less reactive in addition reactions.
Uniqueness
Diethenylphosphinic chloride is unique due to the presence of both vinyl and phosphinic chloride functional groups This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry
Eigenschaften
CAS-Nummer |
34833-61-9 |
|---|---|
Molekularformel |
C4H6ClOP |
Molekulargewicht |
136.51 g/mol |
IUPAC-Name |
1-[chloro(ethenyl)phosphoryl]ethene |
InChI |
InChI=1S/C4H6ClOP/c1-3-7(5,6)4-2/h3-4H,1-2H2 |
InChI-Schlüssel |
JQEPGTUPPHIQSW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP(=O)(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


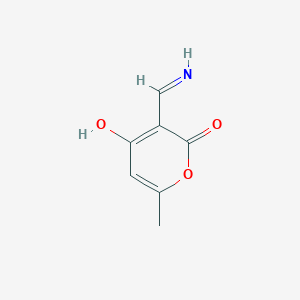
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
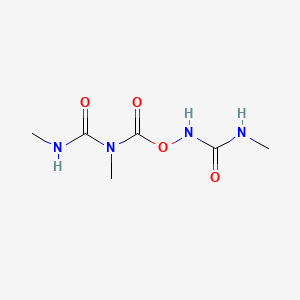
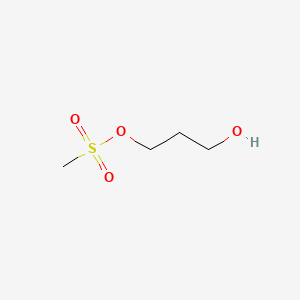
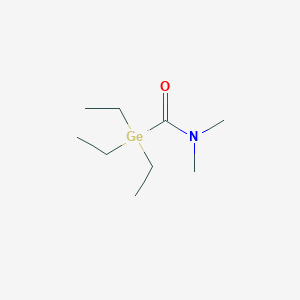
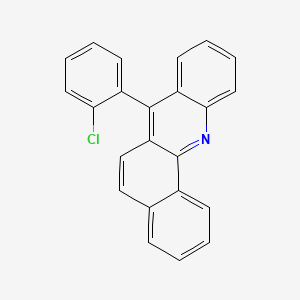
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
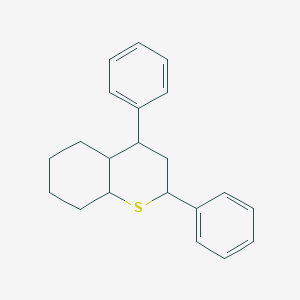
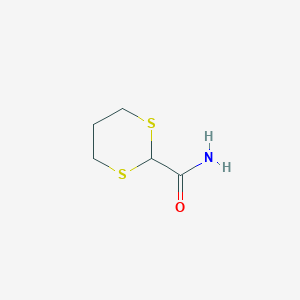
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
